

Crystal Structure Analysis of N-Hydroxy-4-nitrophthalimide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Hydroxy-4-nitrophthalimide**

Cat. No.: **B034298**

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Disclaimer: As of December 2025, a comprehensive crystal structure analysis for **N-Hydroxy-4-nitrophthalimide** is not publicly available in the searched databases. This guide will therefore present a detailed crystal structure analysis of a closely related compound, N-(2-Hydroxyphenyl)-4-nitrophthalimide, as a representative example of the methodologies and data presentation expected for such a study. This information is intended for researchers, scientists, and drug development professionals to illustrate the experimental protocols and data analysis involved in the crystallographic study of similar phthalimide derivatives.

Introduction

N-substituted phthalimides are a class of compounds with significant interest in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional molecular structure. X-ray crystallography provides the most definitive method for determining the solid-state structure of these molecules, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technical guide details the experimental procedures and crystallographic data for N-(2-Hydroxyphenyl)-4-nitrophthalimide, a compound synthesized for studies on intramolecular catalysis in hydrolysis reactions^[1].

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide is achieved through the reaction of 4-nitrophthalic anhydride with o-hydroxyaniline.[1]

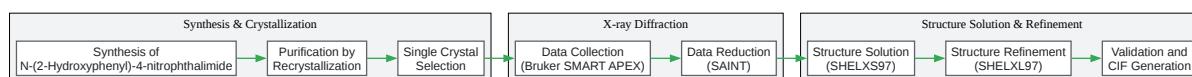
Procedure:

- A mixture of 4-nitrophthalic anhydride (5.0 g, 26 mmol) and o-hydroxyaniline (3.4 g, 31 mmol) is heated in glacial acetic acid (15 mol).
- The reaction mixture is maintained at a temperature of 393–401 K for 4 hours.
- The completion of the reaction is monitored by thin-layer chromatography.
- Upon completion, the mixture is poured into water, leading to the precipitation of a yellow solid.
- The solid product is collected, yielding approximately 90%.
- Purification is carried out by recrystallization from chloroform to obtain crystals suitable for X-ray diffraction.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data was collected on a Bruker SMART APEX diffractometer at a temperature of 100 K using Mo K α radiation.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1]

Workflow for Crystal Structure Determination:



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Experimental workflow from synthesis to structure validation.

Crystallographic Data and Structure Refinement

The crystal structure of N-(2-Hydroxyphenyl)-4-nitrophthalimide was determined to be in the orthorhombic space group $P2_12_12_1$.^[2] A key feature of the structure is the disorder of the hydroxy group over two positions on the benzene ring, with a refined occupancy ratio of approximately 0.57:0.43.^{[1][2]}

Table 1: Crystal Data and Structure Refinement for N-(2-Hydroxyphenyl)-4-nitrophthalimide

Parameter	Value
Chemical Formula	C ₁₄ H ₈ N ₂ O ₅
Formula Weight	284.22 g/mol [1]
Crystal System	Orthorhombic [1]
Space Group	P2 ₁ 2 ₁ 2 ₁ [2]
a (Å)	7.1114 (2) [1]
b (Å)	11.7646 (3) [1]
c (Å)	14.5304 (4) [1]
Volume (Å ³)	1215.65 (6) [1]
Z	4 [1]
Density (calculated)	1.553 Mg m ⁻³ [1]
Absorption Coefficient (μ)	0.12 mm ⁻¹ [1]
Temperature (K)	100 (2) [1]
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
F(000)	584 [1]
Crystal Size (mm)	0.32 × 0.06 × 0.06 [1]
Reflections Collected	13791 [1]
Independent Reflections	1618 [1]
R_int	0.087 [1]
Final R indices [I > 2σ(I)]	R1 = 0.049, wR2 = 0.142 [1]
Goodness-of-fit on F ²	1.04 [1]

Molecular and Crystal Structure

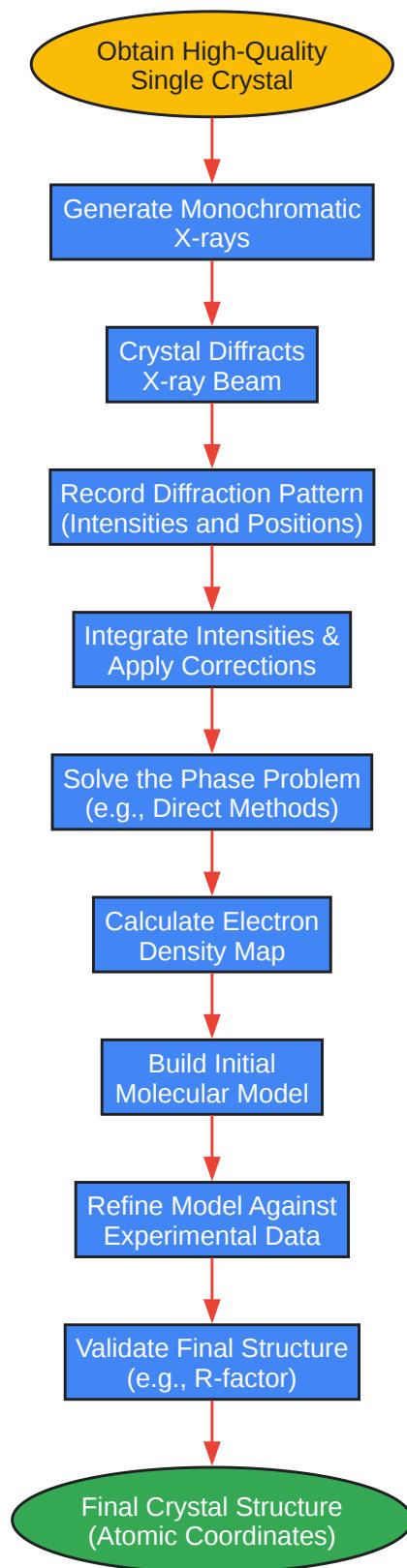
The molecules of N-(2-Hydroxyphenyl)-4-nitrophthalimide are linked by a hydroxy-amide O—H⋯O hydrogen bond, forming a linear chain.[\[1\]](#) The molecular conformation is largely planar.

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···A	D—H	H···A	D···A	D—H···A
O1—H1···O3 ⁱ	0.84	1.99	2.747 (4)	149
O1'—H1'···O2 ⁱⁱ	0.84	2.23	2.779 (4)	123

Symmetry codes:
(i) $x+1/2, -y+2, z-1/2$
[2]

Logical Steps in Single-Crystal X-ray Crystallography:



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Key logical steps in a single-crystal X-ray diffraction experiment.

Conclusion

This technical guide has outlined the essential components of a crystal structure analysis using N-(2-Hydroxyphenyl)-4-nitrophthalimide as a detailed example. The provided data and protocols, from synthesis to crystallographic refinement, offer a comprehensive overview for researchers in drug development and materials science. While the specific crystal structure of **N-Hydroxy-4-nitrophthalimide** remains to be determined, the methodologies presented here provide a solid framework for its future analysis. Such studies are crucial for understanding the structure-property relationships that govern the chemical and biological behavior of phthalimide derivatives.

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References

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- 2. N-Hydroxy-4-nitrophthalimide | Research Chemical [benchchem.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of N-Hydroxy-4-nitrophthalimide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034298#crystal-structure-analysis-of-n-hydroxy-4-nitrophthalimide]

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